molecular formula C23H26N2O3S B2995689 3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline CAS No. 902944-96-1

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline

Cat. No.: B2995689
CAS No.: 902944-96-1
M. Wt: 410.53
InChI Key: WXAMSEBJRSWLNO-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzenesulfonyl group, a dimethylpiperidinyl group, and a methoxy group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride and a base like pyridine.

    Incorporation of the Dimethylpiperidinyl Group: The final step involves the nucleophilic substitution reaction where the dimethylpiperidinyl group is attached to the quinoline core using a suitable leaving group and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylpiperidin-1-yl)propanoic acid
  • 3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid

Uniqueness

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-16-11-17(2)15-25(14-16)23-20-12-18(28-3)9-10-21(20)24-13-22(23)29(26,27)19-7-5-4-6-8-19/h4-10,12-13,16-17H,11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAMSEBJRSWLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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